N-(3-Nitropyridin-4-yl)isonicotinamide
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Overview
Description
N-(3-Nitropyridin-4-yl)isonicotinamide is an organic compound with the molecular formula C11H8N4O3 It is characterized by the presence of a nitro group attached to the pyridine ring and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitropyridin-4-yl)isonicotinamide typically involves a multi-step process. One common method includes the nitration of pyridine derivatives followed by coupling with isonicotinamide. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the amide bond formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitropyridin-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
N-(3-Nitropyridin-4-yl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Materials Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(3-Nitropyridin-4-yl)isonicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and preventing substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also contains a nitropyridine moiety and is used as a kinase inhibitor.
N-(pyridin-4-yl)pyridin-4-amine: This compound is structurally similar but lacks the nitro group, which affects its reactivity and applications.
Uniqueness
N-(3-Nitropyridin-4-yl)isonicotinamide is unique due to the presence of both a nitro group and an isonicotinamide moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H8N4O3 |
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Molecular Weight |
244.21 g/mol |
IUPAC Name |
N-(3-nitropyridin-4-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C11H8N4O3/c16-11(8-1-4-12-5-2-8)14-9-3-6-13-7-10(9)15(17)18/h1-7H,(H,13,14,16) |
InChI Key |
GWOPNJGROAHAKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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